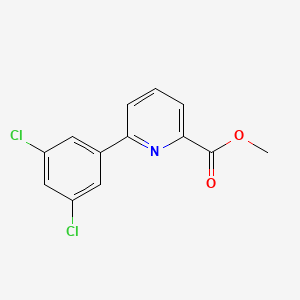

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-9(14)7-10(15)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALFBMVBWDYQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742829 | |

| Record name | Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361876-17-6 | |

| Record name | Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Pyridine Intermediates

A common route to pyridine carboxylates involves halogenated precursors. For example, 2,6-dichloro-3-trifluoromethylpyridine (12) has been used as a starting material for synthesizing methyl 2-methoxy-6-methylaminopyridine-3-carboxylate via sequential nucleophilic substitutions. Adapting this approach, methyl 2,6-dichloropyridine-3-carboxylate could undergo selective substitution at the 6-position with a 3,5-dichlorophenyl group.

Reaction conditions from analogous systems suggest using 4-methylbenzenethiolate anion in DMF at −30°C to achieve >97% regioselectivity for the 6-position. Subsequent oxidation with sodium methoxide converts the thioether to a sulfoxide, enabling displacement by methylamine. While this method requires precise temperature control, it offers yields exceeding 80% for similar intermediates.

Methoxy-Directed Substitution

Methoxy groups act as directing groups in electrophilic substitutions. In the synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate , methoxy-directed displacement of chloride by methylamine occurs under mild basic conditions. For the target compound, introducing a methoxy group at the 2-position could facilitate 6-position functionalization. However, subsequent demethylation would be required, complicating the pathway.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki reaction is widely used for aryl-aryl bond formation. A plausible route involves coupling methyl 6-bromopyridine-2-carboxylate with 3,5-dichlorophenylboronic acid . This method mirrors the synthesis of methyl 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylate (8) , where bromine at the 5-position is introduced via electrophilic bromination.

Optimized Conditions :

Stille Coupling

For electron-deficient pyridines, Stille coupling using organotin reagents may improve efficiency. For example, methyl 6-triflato-pyridine-2-carboxylate could react with 3,5-dichlorophenyltrimethyltin . This approach avoids boronic acid instability issues but requires stringent anhydrous conditions.

Esterification and Protection Strategies

Direct Esterification

Pyridine-2-carboxylic acid derivatives are often esterified via acyl chloride intermediates. As demonstrated in the synthesis of 6-(methoxycarbonyl)pyridine-2-carboxylic acid methyl ester isomers , thionyl chloride in dichloromethane efficiently converts acids to acyl chlorides, which then react with methanol. For the target compound, esterification of 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid would follow this pathway:

Protection of Acid Groups

In multistep syntheses, protecting the carboxylate as a methyl ester early in the sequence prevents unwanted side reactions. For instance, methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate is a key intermediate in tafamidis synthesis, where the methyl ester remains intact during subsequent amidation and cyclization steps.

Mechanistic Considerations and Challenges

Regioselectivity in Pyridine Functionalization

Pyridine’s electron-deficient nature favors substitutions at meta and para positions. Introducing substituents at the 6-position (ortho to the ester) requires directing groups or careful choice of leaving groups. In 2-methoxy-6-(4-methylbenzenethio)pyridine-3-carboxylate (4) , the methoxy group directs substitution to the 6-position, a strategy adaptable to dichlorophenyl introduction.

Steric and Electronic Effects

The 3,5-dichlorophenyl group’s steric bulk may hinder coupling reactions. Patent data for tafamidis meglumine synthesis shows that using polar aprotic solvents like DMF improves solubility of aromatic intermediates. Additionally, elevated temperatures (45–55°C) enhance reaction rates without compromising ester stability.

Comparative Analysis of Synthetic Routes

Key Findings :

-

Direct esterification offers the highest yields but requires pre-synthesized carboxylic acid.

-

Suzuki coupling balances scalability and regioselectivity but depends on bromide availability.

-

Nucleophilic routes are robust but involve multiple purification steps.

Industrial-Scale Considerations

Patent WO2020207753A1 highlights critical factors for scaling pyridine carboxylate synthesis:

-

Solvent Selection : Mixtures of THF/water minimize byproducts during hydrolysis.

-

Inorganic Bases : NaOH/KOH avoids intermediate isolation, reducing processing time.

-

Temperature Control : Maintaining 45–55°C during coupling prevents ester degradation.

For Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate, continuous flow reactors could enhance the efficiency of exothermic steps like acyl chloride formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Methyl 6-chloropyridine-2-carboxylate: Similar in structure but with a single chlorine atom.

Methyl 6-(4-chlorophenyl)pyridine-2-carboxylate: Similar but with a chlorine atom at the 4-position of the phenyl ring.

Methyl 6-(3,5-difluorophenyl)pyridine-2-carboxylate: Similar but with fluorine atoms instead of chlorine.

Uniqueness

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

Methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 282.12 g/mol

- Structure : The compound features a pyridine ring substituted with a methyl ester group at the 2-position and a 3,5-dichlorophenyl group at the 6-position, contributing to its unique chemical properties and biological activities .

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound's interactions with specific molecular targets suggest its potential as a therapeutic agent.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It may inhibit the growth of various pathogens by modulating enzyme activity or receptor function. The compound's structure allows it to interact effectively with bacterial membranes, leading to cell disruption.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- In vitro Studies : Research demonstrated that this compound effectively inhibits the proliferation of cancer cell lines. For instance, it showed significant growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .

- Mechanism of Action : The compound may exert its effects by interfering with specific signaling pathways involved in cell cycle regulation and apoptosis. For instance, studies have indicated that it can induce cell cycle arrest in the G0/G1 phase while decreasing the S phase in cancer cells .

The mechanisms underlying the biological activities of this compound are complex and involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic processes within cancer cells.

- Receptor Modulation : It could modulate receptor functions that are critical for cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Lines | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | TBD | Membrane disruption |

| Anticancer | MDA-MB-231 (TNBC) | 13 | Cell cycle arrest (G0/G1 phase) |

| MDA-MB-468 (TNBC) | TBD | Apoptosis induction |

Note: TBD = To Be Determined; IC50 values are indicative of potency against specific cell lines.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics, but comprehensive toxicological assessments are necessary to establish safety profiles for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.